molecular formula C18H18N2O5S B3300076 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide CAS No. 899996-67-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No. B3300076
CAS RN: 899996-67-9
M. Wt: 374.4 g/mol
InChI Key: XLCIUVCCYYJFJL-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide, also known as DIBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBA is a versatile molecule with a unique chemical structure that makes it an attractive target for researchers.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting the activity of HDACs, this compound can induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines in vitro. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully characterize the biological effects of this compound.

Future Directions

There are several future directions for research on 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more potent and selective compounds. Another area of research is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, research is needed to develop new synthetic methods for this compound that are more efficient and cost-effective.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-3-25-14-10-8-13(9-11-14)19-17(21)12(2)20-18(22)15-6-4-5-7-16(15)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCIUVCCYYJFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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